molecular formula C13H14N2O3 B7570095 N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide

N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B7570095
M. Wt: 246.26 g/mol
InChI Key: NQIOEWZOOXEWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide, also known as HMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMPC belongs to the class of oxazole derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation is regulated by various signaling pathways, and N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. In neurological disorders, N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. Inflammation is characterized by the production of pro-inflammatory cytokines, and N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to inhibit the production of these cytokines by regulating the expression of various genes involved in inflammation. In neurological disorders, N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to reduce oxidative stress and inflammation by regulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and allows for more accurate results. Another advantage is its solubility in various solvents, which allows for easy formulation of the compound for in vitro and in vivo studies. One limitation of using N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its limited stability, which requires careful storage and handling.

Future Directions

There are several future directions for research on N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, the mechanism of action of N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide needs to be further elucidated to better understand its therapeutic potential. Finally, the safety and toxicity of N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide need to be thoroughly investigated to ensure its potential for clinical use.

Synthesis Methods

The synthesis of N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide involves the reaction of 3-(hydroxymethyl)phenylacetic acid with thionyl chloride to form 3-(chloromethyl)phenylacetyl chloride. This intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxamide in the presence of triethylamine to yield N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-5-12(18-15-9)13(17)14-7-10-3-2-4-11(6-10)8-16/h2-6,16H,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIOEWZOOXEWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NCC2=CC(=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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